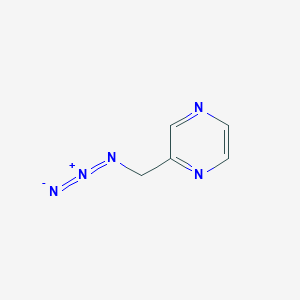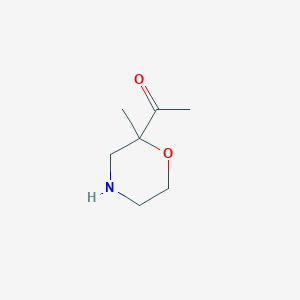
1-(2-Methylmorpholin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylmorpholin-2-yl)ethan-1-one is a chemical compound with a molecular formula of C7H13NO2 It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 2-position of the morpholine ring and an ethanone group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Methylmorpholin-2-yl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, under controlled conditions. The reaction typically takes place in the presence of a base, such as pyridine or triethylamine, to neutralize the generated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylmorpholin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields ketones or carboxylic acids.
Reduction: Reduction yields alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Methylmorpholin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2-Methylmorpholin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, thereby influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylmorpholin-2-yl)ethan-1-ol: This compound is similar in structure but contains an alcohol group instead of an ethanone group.
1-(2-Methylmorpholin-4-yl)ethan-1-one: This compound has a similar structure but with the methyl group at the 4-position of the morpholine ring.
Uniqueness
1-(2-Methylmorpholin-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can offer different reactivity and interactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
1-(2-methylmorpholin-2-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6(9)7(2)5-8-3-4-10-7/h8H,3-5H2,1-2H3 |
Clave InChI |
WHFQEHJCNHYBHI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CNCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



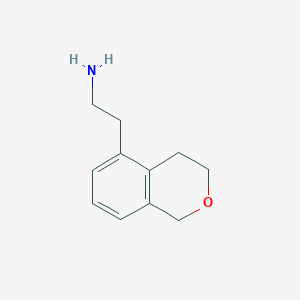


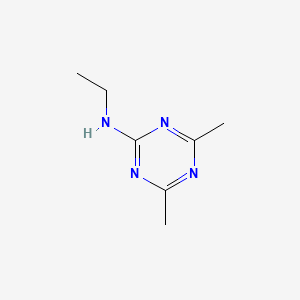
![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)
![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
![tert-butylN-[4-(fluorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13631821.png)
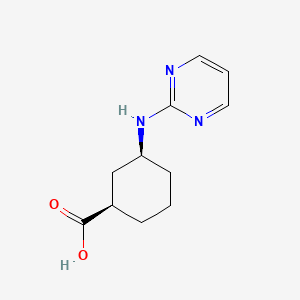
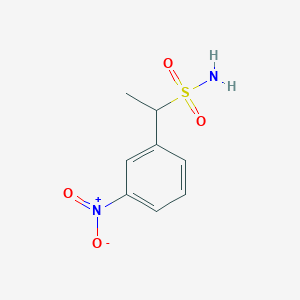
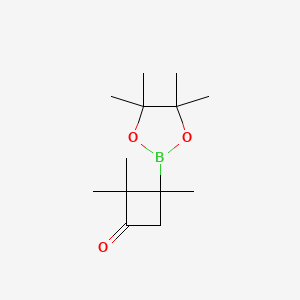
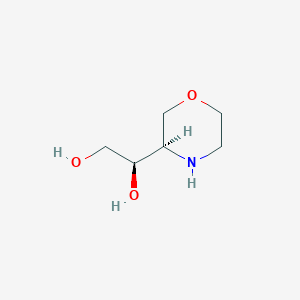
![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)
